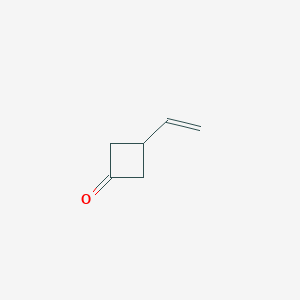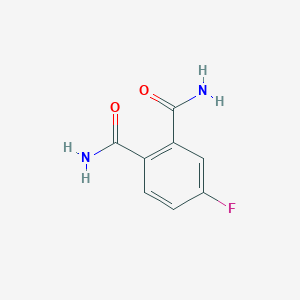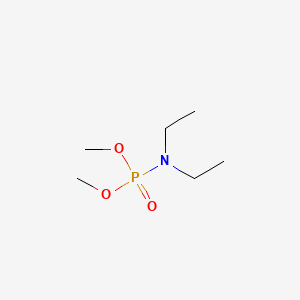
3-Ethenylcyclobutan-1-one
概要
説明
3-Ethenylcyclobutan-1-one: is an organic compound with the molecular formula C6H8O . It is also known by its IUPAC name, 3-vinylcyclobutan-1-one . This compound features a cyclobutane ring with a vinyl group attached to the third carbon and a ketone functional group on the first carbon. The presence of the strained four-membered ring and the vinyl group makes it an interesting subject for chemical research and synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenylcyclobutan-1-one can be achieved through several methods:
-
Intramolecular Cyclization: : One common method involves the intramolecular cyclization of a suitable precursor. For example, the treatment of a compound containing an epoxide and a vinyl group with a strong base like lithium diisopropylamide (LDA) can initiate cyclization, leading to the formation of the cyclobutane ring .
-
Cycloaddition Reactions: : Another approach is through cycloaddition reactions, where a diene and a dienophile react to form the cyclobutane ring. This method often requires specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. it can be produced on a larger scale using optimized versions of the synthetic routes mentioned above, with careful control of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
3-Ethenylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 3-ethenylcyclobutan-1-ol.
Substitution: The vinyl group can participate in substitution reactions, where the double bond reacts with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or acids (e.g., hydrochloric acid) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated cyclobutanes or other substituted derivatives.
科学的研究の応用
3-Ethenylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with interest in its ability to form bioactive compounds.
Industry: It can be used in the synthesis of polymers and other materials with unique properties due to the strained cyclobutane ring.
作用機序
The mechanism of action of 3-ethenylcyclobutan-1-one involves its reactivity due to the strained cyclobutane ring and the presence of the vinyl group. The compound can undergo ring-opening reactions, which are facilitated by the release of ring strain. These reactions often involve nucleophiles attacking the carbonyl carbon, leading to the formation of various intermediates and products.
類似化合物との比較
Similar Compounds
Cyclobutanone: Similar in structure but lacks the vinyl group.
3-Methylcyclobutan-1-one: Has a methyl group instead of a vinyl group.
Cyclopentanone: A five-membered ring ketone, less strained than cyclobutanone.
Uniqueness
3-Ethenylcyclobutan-1-one is unique due to the combination of the strained cyclobutane ring and the reactive vinyl group. This combination imparts distinct reactivity and makes it a valuable compound for synthetic and mechanistic studies.
特性
IUPAC Name |
3-ethenylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-5-3-6(7)4-5/h2,5H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVLWEMNALQEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623600 | |
| Record name | 3-Ethenylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66166-61-8 | |
| Record name | 3-Ethenylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethenylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(prop-2-en-1-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B3055583.png)





![Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]-](/img/structure/B3055593.png)



![3,6,9,12,15-Pentaoxabicyclo[15.3.1]heneicosa-1(21),17,19-triene-2,16-dione](/img/structure/B3055598.png)
